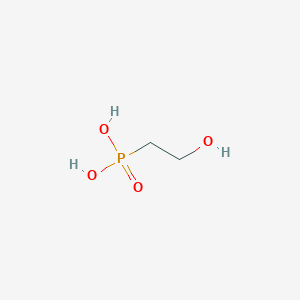

(2-Hydroxyethyl)phosphonic acid

Description

Historical Overview of Phosphonate Research

The study of phosphonate compounds began with the 1959 discovery of 2-aminoethyl phosphonate (2-AEP) in protozoa from sheep rumen. This marked the first identification of naturally occurring C-P bonds, challenging previous assumptions about phosphorus biochemistry. Early research focused on phosphonolipids and phosphonoglycans, revealing their presence in archaea, bacteria, and eukaryotes.

Key milestones include:

The development of genomic tools post-2000 revolutionized phosphonate research, enabling identification of biosynthetic gene clusters and enzymatic pathways.

Significance of (2-Hydroxyethyl)phosphonic Acid in Natural Product Chemistry

2-Hydroxyethylphosphonic acid serves as a critical biosynthetic precursor for multiple pharmacologically active compounds:

Key Natural Products Derived from 2-Hydroxyethylphosphonic Acid

Structural studies reveal its unique configuration enables enzymatic transformations through:

- Stereospecific hydroxylation by non-heme iron dioxygenases

- Cytidylylation in fosfomycin biosynthesis

- Radical-mediated C-C bond cleavage in HEPD-catalyzed reactions

Scope and Objectives of Current Academic Investigations

Modern research focuses on three primary areas:

Table 1: Current Research Priorities

Recent breakthroughs include:

- Discovery of bifunctional Fom1 enzyme in Streptomyces wedmorensis catalyzing both cytidylylation and phosphomutase activities

- Structural characterization of 2-hydroxyethylphosphonate dioxygenase (HEPD) revealing unique Fe(II) coordination geometry

- Identification of PepM-independent biosynthetic pathways in marine microbial communities

Propriétés

IUPAC Name |

2-hydroxyethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O4P/c3-1-2-7(4,5)6/h3H,1-2H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHJHHHUIGULEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177531 | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22987-21-9 | |

| Record name | 2-Hydroxyethanephosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22987-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022987219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, (2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-hydroxyethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-Hydroxyethyl)phosphonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A26D6AUP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Traditional Acid-Catalyzed Synthesis

The most widely documented method for synthesizing (2-hydroxyethyl)phosphonic acid involves the reaction of ethylene glycol derivatives with phosphorus-containing precursors. For example, phosphorous acid (H₃PO₃) reacts with ethylene oxide under controlled conditions to yield HEPA. This reaction typically proceeds via nucleophilic attack of the hydroxyl group on the phosphorus center, followed by ring-opening of the epoxide .

A representative procedure from patent literature involves heating equimolar amounts of phosphorous acid and ethylene glycol at 80–100°C for 4–6 hours under reflux, achieving yields of 75–85% . The reaction mechanism can be summarized as:

Critical parameters include:

-

Temperature : Excessively high temperatures (>110°C) promote dehydration side reactions.

-

Catalysts : Sulfuric acid (0.5–1.0 wt%) accelerates the reaction but requires neutralization post-synthesis .

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to enhance reaction efficiency. A Chinese patent (CN103087099A) describes a method where phosphorous acid and glyoxylic acid react under microwave radiation (200–800 W) for 30–60 minutes, achieving yields exceeding 95% . While this method primarily targets 2-hydroxy-2-phosphonoacetic acid (HPAA), the reaction framework is adaptable to HEPA synthesis by substituting glyoxylic acid with ethylene glycol derivatives.

Key advantages of microwave synthesis include:

-

Reduced reaction time : 30–60 minutes vs. 4–10 hours in conventional methods.

-

Energy efficiency : Localized heating minimizes thermal degradation.

-

Scalability : Demonstrated in batch reactors up to 50 L capacity .

Phosphite Ester Hydrolysis

Diethyl (2-hydroxyethyl)phosphonate serves as a precursor to HEPA via acid hydrolysis. This two-step process involves:

-

Esterification : Reaction of ethylene oxide with diethyl phosphite.

-

Hydrolysis : Treatment with hydrochloric acid to yield the free phosphonic acid.

A representative protocol from academic literature reports:

Yields range from 70–80%, with purity >98% achievable via recrystallization from ethanol/water mixtures .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed synthesis | 75–85 | 4–6 hours | Low cost, scalable | Long duration, moderate yields |

| Microwave-assisted | >95 | 30–60 minutes | High yield, energy-efficient | Specialized equipment required |

| Phosphite ester hydrolysis | 70–80 | 3–5 hours | High purity, controlled conditions | Multi-step, solvent-intensive |

Industrial-Scale Production Considerations

Large-scale HEPA synthesis prioritizes cost efficiency and safety. A U.S. patent (US10246474B2) outlines a continuous-flow reactor design where ethylene glycol and phosphorous acid are fed into a tubular reactor at 90–100°C with a residence time of 2–3 hours . Key innovations include:

-

In-line pH monitoring : Automates acid catalyst dosing.

-

Vacuum distillation : Removes water byproduct, shifting equilibrium toward product formation.

This system achieves 85–90% conversion with >99% purity, suitable for pharmaceutical-grade HEPA .

Challenges and Optimization Strategies

-

Purity Control : Trace impurities (e.g., unreacted ethylene glycol) can interfere with downstream applications. Crystallization from acetonitrile/water (3:1 v/v) improves purity to >99.5% .

-

Corrosion Mitigation : Stainless steel reactors lined with PTFE or glass are essential due to the corrosive nature of phosphonic acids.

Analyse Des Réactions Chimiques

Condensation Reactions with Amines

2-HEPA participates in phospha-Mannich reactions with amines and aldehydes to form aminoalkyl-H-phosphinic acids, though outcomes depend on amine basicity and reaction conditions .

-

Reaction with 2-Hydroxyethyl-Containing Amines :

-

Key Conditions :

Oxidation and Degradation Pathways

2-HEPA undergoes oxidation under acidic or catalytic conditions:

-

Oxidation to Phosphonic Acids :

In the presence of less basic amines (e.g., trifluoroethylamine), 2-HEPA is oxidized to 2-hydroxyethylphosphonic acid derivatives (e.g., HO₂CCH₂CH₂PO₃H₂) . -

Thermal Degradation :

At elevated temperatures (>200°C), 2-HEPA derivatives degrade to form acetaldehyde and diethylene glycol units, particularly in polymerization reactions .

Role in Polymerization Catalysis

2-HEPA and related phosphonic acids influence polycondensation reactions:

-

Effect on Poly(ethylene terephthalate) (PET) Synthesis :

Key Challenges and Side Reactions

Applications De Recherche Scientifique

Biomedical Research

Drug Development and Mechanisms

- HEPA serves as a substrate in the study of 2-hydroxyethylphosphonate dioxygenase, an enzyme involved in the biosynthesis of fosfomycin, an antibiotic used against bacterial infections .

- Its structural similarity to phosphates allows it to act as a bioactive compound, influencing drug design for conditions like osteoporosis and cancer. For instance, phosphonic acids are known to target bone tissues effectively due to their affinity for calcium ions, which is crucial in developing therapies for bone-related diseases .

Case Study: Fosfomycin Biosynthesis

- In a study on the biosynthesis of fosfomycin, HEPA was identified as a key intermediate. Researchers demonstrated that HEPA could be converted into fosfomycin through enzymatic pathways, highlighting its significance in antibiotic production .

Agricultural Science

Herbicides and Pesticides

- (2-Hydroxyethyl)phosphonic acid is also utilized in the formulation of herbicides. Its derivatives have been shown to possess herbicidal properties, making them valuable in agricultural applications. Glyphosate, a widely used herbicide, contains phosphonic acid groups that enhance its efficacy by acting as additional coordination sites .

Case Study: Glyphosate Efficacy

- Research indicates that glyphosate’s effectiveness is partly due to the presence of phosphonic acid groups, which facilitate its binding to target enzymes in plants, disrupting essential metabolic processes .

Analytical Chemistry

Quantitative Analysis

- HEPA is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying analytes in food samples. Its deuterated form is particularly useful for isotope dilution mass spectrometry (IDMS), helping to mitigate matrix effects that can skew analytical results .

Data Table: Applications in Analytical Chemistry

| Application | Methodology | Purpose |

|---|---|---|

| Internal Standard | LC-MS/MS | Quantification of analytes in food |

| Isotope Dilution | IDMS | Overcoming matrix effects |

Material Science

Surface Functionalization

- The high polarity and ionization ability of HEPA make it suitable for surface functionalization in nanotechnology. It can be used to stabilize colloidal solutions of nanocrystals or to prepare oil/water emulsions . Furthermore, phosphonic acids are employed to immobilize organic molecules on metal oxide surfaces, enhancing the performance of materials used in sensors and catalysis .

Case Study: Nanocrystal Stabilization

Mécanisme D'action

The mechanism of action of (2-Hydroxyethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. For example, it acts as a substrate for enzymes like 2-hydroxyethylphosphonate dioxygenase, which catalyzes the conversion of the compound into other biologically active molecules . The compound’s ability to mimic phosphates and carboxylates allows it to inhibit metabolic enzymes, making it a valuable tool in biochemical research .

Comparaison Avec Des Composés Similaires

Table 1: pKa and Log P Values of Selected Phosphonic and Carboxylic Acids

Key Observations :

- Acidity : Phosphonic acids (e.g., HEPA) exhibit pKa values ~2–3 units lower than analogous carboxylic acids due to the stronger electron-withdrawing effect of -PO(OH)₂ .

- Lipophilicity : HEPA’s log P (0.8–1.2) reflects moderate hydrophilicity, comparable to arylphosphonic acids but higher than highly polar derivatives like EDTMP .

Fosfomycin

A clinically used antibiotic, fosfomycin features an epoxide and phosphonic acid group. Unlike HEPA, fosfomycin exhibits high oral bioavailability (>90%) due to its small size and zwitterionic nature . HEPA lacks antimicrobial activity but shares metabolic stability under neutral pH, a trait critical for agricultural residues .

Bone-Targeting Phosphonates (e.g., EDTMP)

EDTMP, a tetraphosphonate chelator, binds calcium in bone tissue for therapeutic imaging and radiotherapy. HEPA lacks chelating capacity but shares the phosphonic acid group’s affinity for hydroxyapatite, albeit with lower specificity .

α-Aminophosphonic Acids

These compounds mimic amino acids, inhibiting enzymes like proteases and glutamine synthetase. HEPA’s hydroxyl group contrasts with the -NH₂ in α-aminophosphonates, reducing its utility in transition-state analog design .

Structural Analogs in Materials Science

2-Hydroxyethyl Methacrylate Phosphate

Used in dental resins and adhesives, this compound replaces HEPA’s phosphonic acid with a methacrylate-linked phosphate ester. The methacrylate group enhances polymerization but reduces hydrolytic stability compared to HEPA .

Phosphonocarboxylic Acids

Hybrid compounds like Mn[O₃PCH₂-C₆H₄-COOH] combine phosphonic and carboxylic acid groups. Their dual functionality enables coordination polymer formation, a feature absent in HEPA due to its single -PO(OH)₂ group .

Activité Biologique

(2-Hydroxyethyl)phosphonic acid (HEP) is a phosphonic acid derivative that has garnered attention due to its diverse biological activities and applications in various fields, including medicine and agriculture. This article explores the biological activity of HEP, focusing on its biosynthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

HEP is characterized by its chemical structure, which includes a hydroxyl group and a phosphonate moiety. It is often synthesized as an intermediate in the biosynthesis of various natural products, particularly those with antibiotic properties. The compound's ability to form stable carbon-phosphorus bonds contributes to its biological significance.

2. Biosynthesis of this compound

The biosynthesis of HEP involves several enzymatic steps beginning from phosphoenolpyruvate (PEP). Key enzymes involved include:

- PEP Mutase : Converts PEP to phosphonopyruvate (PnPy).

- Phosphonopyruvate Decarboxylase : Converts PnPy to phosphonoacetaldehyde (PnAA).

- Alcohol Dehydrogenases (ADHs) : Catalyze the reduction of PnAA to HEP.

Recent studies have shown that HEP serves as a crucial intermediate in the biosynthetic pathways of antibiotics like fosfomycin, indicating its importance in microbial metabolism and potential therapeutic applications .

3.1 Antimicrobial Properties

HEP exhibits notable antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its mechanism often involves the inhibition of key metabolic pathways, similar to other phosphonic acid derivatives such as fosfomycin. The compound's ability to disrupt bacterial cell wall synthesis has been documented in various studies .

3.2 Enzyme Inhibition

HEP has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. While some phosphonates irreversibly inhibit AChE, studies indicate that HEP does not significantly affect AChE activity at certain concentrations, suggesting a selective mechanism of action .

4.1 In Vitro Studies

In vitro experiments have demonstrated that HEP can complement the production of antibiotics in mutant strains of Streptomyces species blocked at specific biosynthetic steps. For example, feeding HEP to a fomC mutant restored fosfomycin production, highlighting its role as a metabolic intermediate .

4.2 Cytotoxicity Assessments

Research evaluating the cytotoxic effects of HEP on murine macrophages (RAW264.7) indicated no significant toxicity even at high concentrations (up to 1000 μg/mL). This suggests that HEP may be safe for use in therapeutic applications without adverse effects on immune cells .

5. Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of HEP compared to other phosphonic acids:

| Compound | Antimicrobial Activity | AChE Inhibition | Cytotoxicity |

|---|---|---|---|

| This compound | Moderate against various bacteria | Minimal at low concentrations | Low |

| Fosfomycin | High against Gram-negative bacteria | Irreversible inhibition | Moderate |

| Phosphinothricin | High herbicidal activity | Irreversible inhibition | Moderate |

6. Conclusion

This compound is a biologically active compound with significant potential in pharmaceutical applications due to its antimicrobial properties and low cytotoxicity. Its role as an intermediate in antibiotic biosynthesis underscores its importance in microbial metabolism and highlights avenues for future research into its therapeutic uses.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing high-purity (2-Hydroxyethyl)phosphonic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves direct phosphorylation using phosphorous acid (H₃PO₃) or dealkylation of dialkyl phosphonates. For example, the McKenna procedure (two-step bromotrimethylsilane treatment followed by methanolysis) is optimal for dealkylation due to its mild conditions and high efficiency . Reaction parameters such as temperature (60–100°C), solvent polarity, and stoichiometric ratios of reactants significantly impact purity. Post-synthesis purification via recrystallization or column chromatography is critical to remove unreacted intermediates.

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ³¹P NMR : Identifies phosphorus environment shifts (δ ~20–30 ppm for phosphonic acids) and confirms absence of unreacted phosphonates .

- FT-IR : Detects characteristic P=O (~1200 cm⁻¹) and P–O–C (~1050 cm⁻¹) stretching vibrations.

- HPLC-MS : Quantifies purity and verifies molecular weight (e.g., [M–H]⁻ ion at m/z 140.1 for C₂H₇O₄P) .

Q. What are the primary analytical challenges in detecting this compound in environmental or biological matrices?

- Methodological Answer : Challenges include:

- Matrix Interference : Co-eluting organophosphates in agricultural samples require SPE (solid-phase extraction) with ion-exchange cartridges for isolation .

- Quantification Ambiguity : Phosphonic acid residues may originate from Fosetyl-Al degradation. Laboratories must convert detected phosphonic acid to fosetyl equivalents using molar ratios (e.g., 0.1 mg/kg phosphonic acid = 0.13 mg/kg fosetyl) and report both values separately .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the bioactivity of this compound in drug delivery systems?

- Methodological Answer : Discrepancies often arise from:

- pH-Dependent Solubility : Protonation states (pKa ~2.0 and ~7.0) affect cellular uptake. Use buffered assays (pH 6.5–7.4) to mimic physiological conditions .

- Synergistic Effects : Test combinations with metal ions (e.g., Ca²⁺) or polymers (e.g., polyethyleneimine) to assess enhanced targeting or toxicity .

- Toxicity Gaps : Conduct repeated-dose studies (e.g., 28-day OECD 407 protocol) to address data limitations in chronic exposure .

Q. What methodologies optimize the integration of this compound into proton-conducting materials for fuel cells?

- Methodological Answer : Key strategies include:

- Hydration Control : Maintain water content ≥5 wt% to stabilize proton hopping via Grotthuss mechanism. Use thermogravimetric analysis (TGA) to monitor hydration .

- Composite Design : Blend with sulfonated polymers (e.g., Nafion) or inorganic oxides (e.g., SiO₂) to enhance mechanical stability and conductivity (target: >0.1 S/cm at 80°C) .

- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks to predict conduction pathways and optimize substituent placement .

Q. How should researchers address phosphonic acid contamination in organic farming studies when distinguishing synthetic vs. natural origins?

- Methodological Answer : Implement isotopic tracing (δ¹⁸O or δ²H) to differentiate synthetic phosphonic acid (industrial δ-signatures) from plant-derived sources. Pair with LC-HRMS to detect Fosetyl-Al metabolites (e.g., fosetyl-phosphate) as contamination markers .

Data Interpretation and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in phosphonic acid toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Validate with bootstrap resampling (≥1000 iterations) to account for small sample sizes. Confounders (e.g., pH, temperature) require multivariate ANOVA .

Q. How can computational modeling aid in predicting the coordination chemistry of this compound with metal ions?

- Methodological Answer : Employ density functional theory (DFT) to calculate binding energies and preferred geometries (e.g., bidentate vs. monodentate). Validate with EXAFS (Extended X-ray Absorption Fine Structure) to confirm metal-ligand distances in synthesized complexes .

Safety and Handling

Q. What safety protocols are critical when handling this compound in nanoparticle synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.